![molecular formula C12H13N3O3 B14223516 4-[(1H-Indazole-3-carbonyl)amino]butanoic acid CAS No. 503616-24-8](/img/structure/B14223516.png)
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid is a compound that features an indazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-Indazole-3-carbonyl)amino]butanoic acid typically involves the formation of the indazole core followed by the attachment of the butanoic acid side chain. One common method involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones to form the indazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups attached to the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indazole N-oxides, while substitution reactions can introduce a wide range of functional groups onto the indazole ring .
Applications De Recherche Scientifique
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[(1H-Indazole-3-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety can bind to active sites on enzymes, inhibiting their activity or modulating their function. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4F-MDMB-BINACA: A synthetic cannabinoid with a similar indazole core structure.
MDMB-4en-PINACA: Another synthetic cannabinoid with structural similarities.
1H-Indazole-3-carboxylic acid derivatives: These compounds share the indazole core and have various biological activities.
Uniqueness
4-[(1H-Indazole-3-carbonyl)amino]butanoic acid is unique due to its specific combination of the indazole moiety and the butanoic acid side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Propriétés
Numéro CAS |
503616-24-8 |
|---|---|
Formule moléculaire |
C12H13N3O3 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
4-(1H-indazole-3-carbonylamino)butanoic acid |
InChI |
InChI=1S/C12H13N3O3/c16-10(17)6-3-7-13-12(18)11-8-4-1-2-5-9(8)14-15-11/h1-2,4-5H,3,6-7H2,(H,13,18)(H,14,15)(H,16,17) |
Clé InChI |
IOKIBNCRUPJRLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


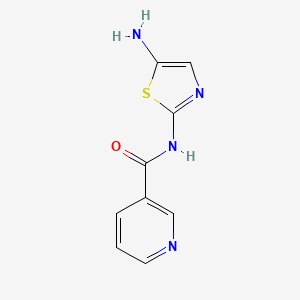
![Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14223442.png)
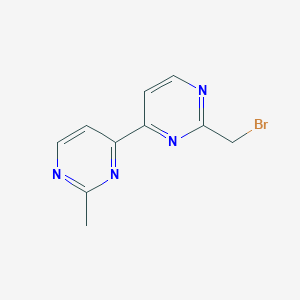
![(2S)-2-[(1R)-2-nitro-1-[2-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one](/img/structure/B14223450.png)
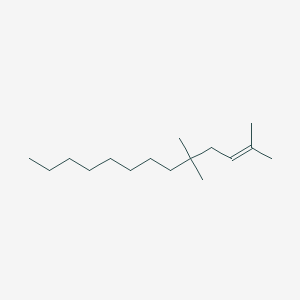
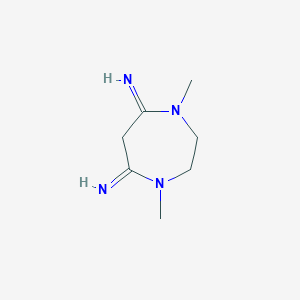
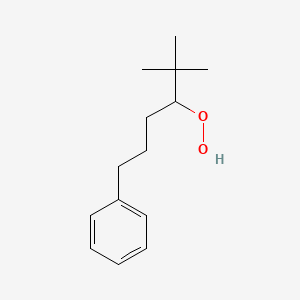
![[1,1'-Biphenyl]-2-carboxylic acid, butyl ester](/img/structure/B14223469.png)
![N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide](/img/structure/B14223471.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)
![Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]-](/img/structure/B14223481.png)
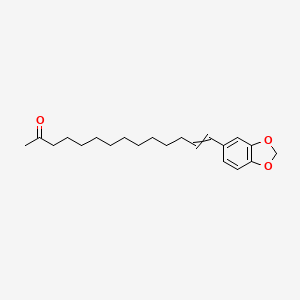
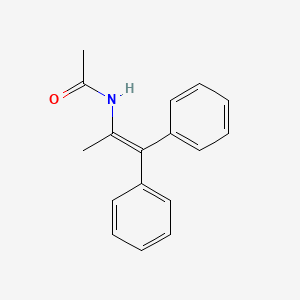
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
